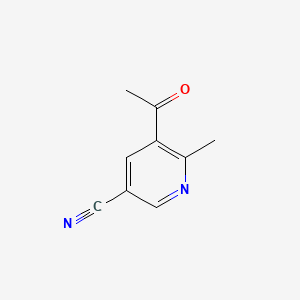

5-Acetyl-6-methylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-9(7(2)12)3-8(4-10)5-11-6/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDQFJBOYXJYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276833 | |

| Record name | 5-Acetyl-6-methyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121348-16-1 | |

| Record name | 5-Acetyl-6-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121348-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-6-methyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Acetyl 6 Methylnicotinonitrile and Its Key Precursors

Retrosynthetic Analysis of the Nicotinonitrile Core

Retrosynthetic analysis of 5-acetyl-6-methylnicotinonitrile reveals that the core nicotinonitrile structure can be disconnected in several ways. A common approach involves the formation of the pyridine (B92270) ring from acyclic precursors. This typically entails the reaction of a 1,3-dicarbonyl compound or its equivalent with a source of the C2, C3, and nitrile functionalities. The acetyl and methyl groups at positions 5 and 6, respectively, can be incorporated into one of the starting materials, such as acetylacetone (B45752).

Multi-Component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like this compound in a single step from three or more starting materials. nih.gov This approach is favored for its atom economy and reduced number of purification steps.

A key intermediate in the synthesis of the target molecule is an enamine, which can be formed from the reaction of a compound with an active methylene (B1212753) group, such as acetylacetone, with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). researchgate.netscirp.orgmdpi.com DMFDMA acts as a one-carbon synthon, providing a dimethylaminovinylidene group that activates the molecule for subsequent cyclization. scirp.orgmdpi.com The reaction between acetylacetone and DMFDMA yields an enaminone, which is a versatile precursor for pyridine synthesis.

The enamine intermediate can then undergo cyclocondensation with cyanothioacetamide to form the pyridine ring. researchgate.net This reaction introduces the nitrile group at the C3 position and a thione or mercapto group at the C2 position. For instance, the reaction of ethoxymethyleneacetylacetone with cyanothioacetamide in the presence of N-methylmorpholine yields 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione. researchgate.net This 2-thioxo derivative can then be further modified.

Alternative strategies for constructing the pyridine ring exist. These can include variations in the starting materials and reaction conditions to achieve the desired substitution pattern. Traditional methods often involve the condensation of amines with carbonyl compounds. nih.gov

Synthesis of 5-Acetyl-6-methyl-2-substituted-nicotinonitrile Derivatives

Once the core nicotinonitrile ring is formed, further functionalization can be achieved, particularly at the C-2 position.

If the C-2 position is occupied by a good leaving group, such as a halogen or a methylsulfanyl group, it can be readily displaced by various nucleophiles. vulcanchem.comlibretexts.org For example, a 2-chloro derivative can be synthesized and subsequently reacted with different nucleophiles to introduce a range of substituents. ekb.eg The methylsulfanyl group in 5-acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile (B2751301) is also a good leaving group and can be displaced by nucleophiles like methoxide (B1231860) or amines. vulcanchem.com This allows for the synthesis of a library of 2-substituted derivatives.

Nucleophilic Substitution Reactions at the C-2 Position

Formation of 5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile

A key precursor, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile, is commonly synthesized from its corresponding 2-thioxo analogue, 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. The introduction of the methylthio group is typically achieved through an S-alkylation reaction. This transformation is generally carried out by treating the 2-thioxo derivative with an alkylating agent, such as methyl iodide, in the presence of a base.

The reaction of 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione with ethoxymethyleneacetylacetone and cyanothioacetamide in the presence of N-methylmorpholine is another reported method for obtaining the core pyridine structure baranlab.org. The subsequent alkylation of the thione with methyl iodide provides 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile. This methylthio derivative is a stable and versatile intermediate for further functionalization.

| Reactant | Reagent | Product | Yield | Ref. |

| 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Methyl iodide | 5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile | N/A | researchgate.net |

Conversion to 5-Acetyl-2-ethoxy-6-methylnicotinonitrile

The 2-methylthio group in 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile is an excellent leaving group, facilitating nucleophilic substitution reactions. To introduce an ethoxy group at the C-2 position, the methylthio derivative is treated with a source of ethoxide ions. A common method involves the reaction with sodium ethoxide, which can be generated in situ from sodium metal and ethanol (B145695) or by using commercially available sodium ethoxide. This nucleophilic aromatic substitution reaction proceeds efficiently to yield 5-acetyl-2-ethoxy-6-methylnicotinonitrile.

| Reactant | Reagent | Product | Yield | Ref. |

| 5-Acetyl-6-methyl-2-(methylthio)nicotinonitrile | Sodium ethoxide | 5-Acetyl-2-ethoxy-6-methylnicotinonitrile | N/A |

Introduction of Aryloxy and Alkylamino Substituents

The versatility of the 2-substituted nicotinonitrile scaffold allows for the introduction of a wide array of functional groups, including aryloxy and alkylamino moieties. These substitutions are typically achieved through nucleophilic aromatic substitution reactions, where a suitable leaving group at the C-2 position, such as a halide or a methylthio group, is displaced by an oxygen or nitrogen nucleophile.

For the introduction of aryloxy substituents, the 2-halo derivative of this compound can be reacted with a corresponding phenol (B47542) in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then displaces the halide on the pyridine ring.

Similarly, the introduction of alkylamino substituents can be accomplished by reacting the 2-halo derivative with a primary or secondary amine. These reactions may be performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. For less reactive aryl halides, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for the formation of C-N bonds wikipedia.orgorganic-chemistry.orglibretexts.org. This reaction utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an amine with the aryl halide.

| Starting Material | Reagent/Catalyst System | Product Type | Reaction Type | Ref. |

| 2-Halo-5-acetyl-6-methylnicotinonitrile | Aryl-OH / Base | 5-Acetyl-2-aryloxy-6-methylnicotinonitrile | Nucleophilic Aromatic Substitution | libretexts.org |

| 2-Halo-5-acetyl-6-methylnicotinonitrile | R¹R²NH / Base | 5-Acetyl-2-(dialkylamino)-6-methylnicotinonitrile | Nucleophilic Aromatic Substitution | |

| 2-Halo-5-acetyl-6-methylnicotinonitrile | RNH₂ / Pd catalyst, phosphine ligand, base | 5-Acetyl-2-(alkylamino)-6-methylnicotinonitrile | Buchwald-Hartwig Amination | wikipedia.org |

Synthesis of 5-Acetyl-2-hydroxy-6-methylnicotinonitrile (2-Oxo Tautomer)

5-Acetyl-2-hydroxy-6-methylnicotinonitrile exists predominantly in its more stable 2-pyridone tautomeric form. The synthesis of this compound can be achieved through the hydrolysis of a 2-alkoxy precursor, such as 5-acetyl-2-ethoxy-6-methylnicotinonitrile. This hydrolysis is typically carried out under acidic conditions, where the ether linkage is protonated, making it susceptible to nucleophilic attack by water. The reaction proceeds to cleave the ether bond, yielding the desired 2-pyridone and the corresponding alcohol.

| Reactant | Reagent | Product | Reaction Type |

| 5-Acetyl-2-ethoxy-6-methylnicotinonitrile | H₃O⁺ (aq) | 5-Acetyl-2-hydroxy-6-methylnicotinonitrile (2-pyridone) | Hydrolysis |

Directed Functionalization at other Positions (e.g., C-4)

While functionalization at the C-2 position is common, directing substituents to other positions on the pyridine ring, such as C-4, requires a different synthetic strategy.

Synthesis of 5-Acetyl-4-amino-2-benzylsulfanyl-6-methylnicotinonitrile

The synthesis of 5-acetyl-4-amino-2-benzylsulfanyl-6-methylnicotinonitrile is a multi-step process that necessitates the sequential introduction of the desired functional groups. A plausible synthetic route could begin with a di-halogenated nicotinonitrile derivative, which allows for regioselective substitution.

For instance, starting with a 2,4-dichloronicotinonitrile core, the greater reactivity of the C-4 chloro group towards nucleophilic substitution by amines can be exploited. Reaction with ammonia (B1221849) or a protected amine source would selectively introduce the amino group at the C-4 position. Subsequently, the remaining chloro group at the C-2 position can be displaced by a sulfur nucleophile, such as benzyl (B1604629) mercaptan in the presence of a base, to install the benzylsulfanyl group.

| Intermediate | Reagent | Product | Reaction Type |

| 2,4-Dichloro-5-acetyl-6-methylnicotinonitrile | NH₃ | 5-Acetyl-4-amino-2-chloro-6-methylnicotinonitrile | Nucleophilic Aromatic Substitution |

| 5-Acetyl-4-amino-2-chloro-6-methylnicotinonitrile | Benzyl mercaptan/Base | 5-Acetyl-4-amino-2-benzylsulfanyl-6-methylnicotinonitrile | Nucleophilic Aromatic Substitution |

Optimization and Scalability Considerations in Synthetic Procedures

The optimization and scalability of synthetic routes for this compound and its derivatives are crucial for their practical application, particularly in industrial settings. Key considerations include improving reaction yields, reducing reaction times, minimizing the use of hazardous reagents, and developing cost-effective and environmentally friendly processes.

One approach to optimization is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. For instance, microwave-assisted synthesis has been shown to reduce reaction times by 60% while maintaining a 72% yield in the preparation of 5-acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile vulcanchem.com.

Solvent selection also plays a critical role. The use of "greener" solvents or even solvent-free conditions can enhance the environmental profile of a synthesis. For example, in the Hantzsch pyridine synthesis, a multicomponent reaction often used to construct the pyridine core, conducting the reaction in water or under solvent-free conditions has been explored to improve its green credentials wikipedia.org.

For large-scale production, process parameters such as temperature, pressure, catalyst loading, and reagent stoichiometry must be carefully optimized to ensure reproducibility, safety, and cost-effectiveness. The development of continuous flow processes, as opposed to batch processes, can also offer advantages in terms of safety, efficiency, and scalability for the synthesis of pyridine derivatives.

Reaction Condition Refinement for Enhanced Yields

The synthesis of the core pyridone structure, specifically 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, a crucial intermediate for this compound, is a prime example of where reaction condition refinement plays a pivotal role in maximizing product yield. This transformation is typically achieved through a variation of the Thorpe-Ziegler reaction, a base-catalyzed intramolecular cyclization of a dinitrile or a related precursor.

Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time. Strong bases are generally required to facilitate the initial deprotonation events that trigger the cyclization cascade.

Table 1: Impact of Reaction Parameters on the Yield of 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

| Parameter | Variation | Effect on Yield |

| Base | Sodium ethoxide | Moderate to good yields |

| Potassium tert-butoxide | Often leads to higher yields due to increased basicity | |

| Sodium hydride | Effective, but requires careful handling | |

| Solvent | Ethanol | Common solvent, yields can be variable |

| Dimethylformamide (DMF) | Can enhance solubility and reaction rates | |

| Dioxane | Aprotic alternative, may influence reaction pathway | |

| Temperature | Room Temperature | Slower reaction rates, potentially higher selectivity |

| Reflux | Increased reaction rates, risk of side products |

This table is a generalized representation based on typical Thorpe-Ziegler cyclizations for similar structures and is intended for illustrative purposes.

For instance, the use of a stronger, non-nucleophilic base like potassium tert-butoxide in an aprotic solvent such as DMF can often lead to higher yields by favoring the desired intramolecular cyclization over potential side reactions like solvent addition or hydrolysis. The reaction temperature is another critical factor; while higher temperatures accelerate the reaction, they can also lead to decomposition or the formation of undesired byproducts. Therefore, a careful optimization of the temperature profile is necessary to achieve a balance between reaction rate and product purity.

Mechanistic Insights into Key Reaction Steps

The formation of the this compound precursor, 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is believed to proceed through a Thorpe-Ziegler type mechanism. This reaction is a powerful tool for the formation of five- and six-membered rings. colab.ws

The key steps of the proposed mechanism are as follows:

Deprotonation: The reaction is initiated by the deprotonation of an acidic α-carbon adjacent to a nitrile group by a strong base. In the context of the precursors to 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, this would involve the formation of a carbanion.

Intramolecular Nucleophilic Attack: The newly formed carbanion then acts as a nucleophile and attacks the carbon atom of the second nitrile group within the same molecule. This intramolecular cyclization step leads to the formation of a cyclic imine anion.

Tautomerization: The cyclic imine anion undergoes tautomerization to form a more stable enamine. This step is crucial for driving the equilibrium towards the cyclized product.

Hydrolysis (in the case of pyridone formation): Subsequent workup with an acidic solution leads to the hydrolysis of the enamine and other intermediates, ultimately yielding the stable 2-pyridone ring system.

The Thorpe-Ziegler reaction is conceptually related to the Dieckmann condensation. Domino reactions that incorporate an SN2/Thorpe-Ziegler sequence have been developed for the synthesis of various heterocyclic compounds. colab.wsclockss.org The orientation and regioselectivity of the Thorpe-Ziegler reaction can be influenced by the substituents on the starting materials.

Chemical Transformations and Derivatization Strategies

Reactions of the Nitrile Group (–CN)

The nitrile group is a versatile functional group that can undergo various transformations, most notably reduction to a primary amine.

The conversion of the nitrile moiety (–CN) on the nicotinonitrile ring to an aminomethyl group (–CH₂NH₂) is a key transformation. This reduction is typically achieved through catalytic hydrogenation or with chemical reducing agents. smolecule.comevitachem.com

Catalytic Hydrogenation : This method often employs catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov The use of Raney nickel, often with the addition of ammonia (B1221849), has been successful in the reduction of similar nicotinonitrile structures to their corresponding primary amines. nih.gov However, catalytic hydrogenation can sometimes lead to side reactions or may require elevated temperatures and pressures. google.comethernet.edu.et

Chemical Reduction : Potent reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) are also effective for this transformation, providing an alternative to catalytic methods. smolecule.com These reagents are widely used for converting nitriles to amines in various synthetic contexts. evitachem.com

The resulting aminomethylpyridines are valuable intermediates for further derivatization.

Table 1: Reagents for Nitrile Group Reduction

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 5-Acetyl-6-methylnicotinonitrile | 1. LiAlH₄ or NaBH₄2. H₂O | 5-Acetyl-6-methylpyridin-3-yl)methanamine | Reduction |

Reactivity of the Acetyl Group (–COCH3)

The acetyl group at the 5-position is another key site for chemical modification, readily participating in substitution and condensation reactions.

The methyl carbon of the acetyl group is susceptible to substitution, most commonly through halogenation. Bromination of the α-carbon, for instance, yields an α-bromoacetyl derivative. This reaction is typically performed using N-bromosuccinimide (NBS) with a radical initiator or elemental bromine. nih.govatlanchimpharma.com This transformation introduces a reactive handle for subsequent nucleophilic substitution reactions, allowing for the attachment of various other functional groups. smolecule.com

Table 2: Acetyl Group Substitution

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | NBS, Radical Initiator (e.g., AIBN) | 5-(2-Bromoacetyl)-6-methylnicotinonitrile | α-Bromination |

The acetyl group can undergo base-catalyzed condensation with various aromatic aldehydes in what is known as a Claisen-Schmidt condensation to form chalcones (1,3-diaryl-2-propen-1-ones). derpharmachemica.comcore.ac.ukchemrevlett.com This reaction involves the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. akademisains.gov.myresearchgate.net Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. researchgate.net

Research has demonstrated the successful condensation of related acetylpyridines with aldehydes like 4-(dimethylamino)benzaldehyde (B131446) in the presence of sodium hydroxide (B78521) in ethanol (B145695). scirp.organglisticum.org.mk The resulting chalcones are characterized by the disappearance of the acetyl methyl signal in ¹H NMR spectra and the appearance of two new doublet signals corresponding to the vinylic protons of the propenone bridge. scirp.org These chalcone (B49325) derivatives serve as important intermediates for synthesizing various heterocyclic compounds. derpharmachemica.comnih.gov

Table 3: Chalcone Formation via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 (Aldehyde) | Base Catalyst | Product |

|---|---|---|---|

| This compound | 4-(Dimethylamino)benzaldehyde | NaOH in Ethanol | 5-(3-(4-(Dimethylamino)phenyl)acryloyl)-6-methylnicotinonitrile |

Transformations Involving Sulfur-Containing Substituents (e.g., 2-Mercapto, 2-Methylthio)

For derivatives of this compound that contain a sulfur substituent at the 2-position, such as a mercapto (–SH) or methylthio (–SCH₃) group, the sulfur atom itself can be a site of reaction.

The sulfur atom in 2-mercapto or 2-methylthio derivatives can be selectively oxidized to form the corresponding sulfoxides (–SO–) and sulfones (–SO₂–). smolecule.com This transformation is typically achieved using controlled amounts of an oxidizing agent. jchemrev.comnih.gov

Commonly used oxidants include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). smolecule.comorganic-chemistry.org The degree of oxidation can often be controlled by the reaction conditions and the stoichiometry of the oxidizing agent. For example, using a milder reagent or a limited amount can selectively yield the sulfoxide, while stronger conditions or an excess of the oxidant will typically lead to the fully oxidized sulfone. beilstein-journals.orgorganic-chemistry.org Urea-hydrogen peroxide (UHP) in acetic acid is another effective system for the controlled oxidation of sulfides, yielding sulfoxides at moderate temperatures (e.g., 60 °C) and sulfones at higher temperatures (e.g., 80 °C). beilstein-journals.org

Table 4: Oxidation of Sulfur-Containing Derivatives

| Reactant | Oxidizing Agent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| 5-Acetyl-2-(methylthio)-6-methylnicotinonitrile | H₂O₂ or m-CPBA (controlled) | 5-Acetyl-6-methyl-2-(methylsulfinyl)nicotinonitrile (Sulfoxide) | Oxidation |

Nucleophilic Displacement Reactions

While this compound itself does not possess a leaving group amenable to direct nucleophilic displacement, its derivatives, particularly those functionalized at the 2-position of the pyridine (B92270) ring, readily undergo such reactions. A common and synthetically useful precursor is the thione tautomer, 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Alkylation of this thione, for instance with methyl iodide in the presence of a base, yields 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile. scirp.organglisticum.org.mk The methylthio group (-SMe) in this derivative serves as an excellent leaving group, which can be displaced by various nucleophiles.

A notable example is the displacement of the methylthio group by an ethoxide nucleophile. The reaction of 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile with potassium carbonate in ethanol results in the formation of 5-acetyl-2-ethoxy-6-methylnicotinonitrile. scirp.orgscirp.org This transformation highlights the facility with which the 2-position can be modified, allowing for the introduction of different alkoxy groups.

Cyclization Reactions to Form Fused Heterocyclic Systems

The polyfunctional nature of this compound derivatives makes them ideal substrates for cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest as they expand the molecular complexity and provide access to novel scaffolds for drug discovery and materials science.

Synthesis of Thieno[2,3-b]pyridine (B153569) Derivatives

A prominent application of this compound derivatives is in the synthesis of thieno[2,3-b]pyridines. The Gewald reaction, a classical method for synthesizing substituted thiophenes, is particularly effective. Starting from 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, reaction with α-halo ketones, esters, or amides in the presence of a base leads to the formation of the S-alkylated intermediate, which then undergoes intramolecular cyclization. anglisticum.org.mk

For instance, the reaction of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate (B1199739) in the presence of sodium ethoxide yields ethyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate. scirp.organglisticum.org.mk Similarly, using chloroacetamides leads to the corresponding 2-carboxamide (B11827560) derivatives. scirp.organglisticum.org.mk These reactions proceed via initial S-alkylation followed by a Thorpe-Ziegler type cyclization, where the methylene (B1212753) group adjacent to the sulfur attacks the nitrile carbon, leading to the formation of the fused thiophene (B33073) ring.

Table 2: Synthesis of Thieno[2,3-b]pyridine Derivatives

| Starting Material | Reagent | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Ethyl chloroacetate | Sodium ethoxide, Ethanol, Reflux | Ethyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate | scirp.organglisticum.org.mk |

| 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 2-Chloro-N-(p-tolyl)acetamide | Sodium ethoxide, Ethanol, Reflux | 5-Acetyl-3-amino-6-methyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide | scirp.organglisticum.org.mk |

Preparation of Other Fused Pyridines

The synthetic utility of this compound derivatives extends beyond thieno[2,3-b]pyridines to the preparation of other fused heterocyclic systems. The reactive functionalities on the newly formed thienopyridine ring can be further manipulated to construct additional fused rings.

For example, the 3-amino-2-carboxamide derivatives of thieno[2,3-b]pyridines, synthesized as described above, are valuable intermediates for creating tricyclic systems. Reaction of 5-acetyl-3-amino-6-methyl-N-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) leads to the formation of an 8-acetyl-7-methyl-3-(p-tolyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one. scirp.org This transformation involves the cyclization of the amino and amide functionalities with the one-carbon unit provided by DMFDMA to form the pyrimidinone ring.

Furthermore, treatment of the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives with nitrous acid can induce diazotization of the amino group, followed by cyclization to afford tricyclic pyridothienotriazinones. scirp.org These examples underscore the versatility of this compound as a scaffold for building a diverse range of complex, fused heterocyclic molecules.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

For the related compound, 5-acetyl-2-chloro-6-methylnicotinonitrile (B1301443), dissolved in CDCl₃, the following proton signals are observed:

A singlet at approximately 8.26 ppm, corresponding to the proton on the pyridine (B92270) ring (H-4).

A singlet at around 2.83 ppm, attributed to the three protons of the acetyl group (COCH₃).

A singlet at about 2.64 ppm, representing the three protons of the methyl group at position 6 (6-CH₃). sci-hub.box

In another derivative, 5-acetyl-2-mercapto-6-methylnicotinonitrile (B1270137), analyzed in (CD₃)₂SO, the signals for the acetyl and methyl protons appear at similar chemical shifts:

A singlet at 2.51 ppm for the acetyl group protons (COCH₃).

A singlet at 2.64 ppm for the methyl group protons (6-CH₃).

The pyridine proton (H-4) appears further downfield at 8.55 ppm.

These examples demonstrate that the acetyl and methyl protons in 5-Acetyl-6-methylnicotinonitrile would be expected to appear as sharp singlets, with their exact chemical shifts being solvent-dependent. unn.edu.ng The single proton on the pyridine ring would also be a singlet and would be the most downfield signal among the non-labile protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Pyridine-H | ~8.2-8.6 | Singlet |

| Acetyl-CH₃ | ~2.5-2.8 | Singlet |

| Methyl-CH₃ | ~2.6 | Singlet |

Note: The predicted values are based on data from related compounds and are subject to solvent effects.

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. oregonstate.edu For 5-acetyl-2-chloro-6-methylnicotinonitrile, the ¹³C NMR spectrum shows distinct peaks for each carbon atom. sci-hub.box

The key resonances observed for 5-acetyl-2-chloro-6-methylnicotinonitrile in CDCl₃ are:

Carbonyl Carbon (C=O): 196.87 ppm

Pyridine Ring Carbons: 163.84, 153.29, 142.65, 131.29, 107.96 ppm

Nitrile Carbon (C≡N): 114.15 ppm

Acetyl Methyl Carbon (COCH₃): 29.37 ppm

Methyl Carbon (6-CH₃): 25.13 ppm sci-hub.box

Similarly, for 5-acetyl-2-mercapto-6-methylnicotinonitrile, the ¹³C NMR shows:

Carbonyl Carbon (C=O): 195.5 ppm

Thione Carbon (C-2): 179.2 ppm

Acetyl Methyl Carbon (COCH₃): 29.0 ppm

Methyl Carbon (6-CH₃): 19.5 ppm

Based on this data, the ¹³C NMR spectrum of this compound is expected to show signals in characteristic regions for the carbonyl, aromatic, nitrile, and aliphatic carbons. The precise chemical shifts will vary depending on the substitution pattern. nih.govdocbrown.info

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In derivatives of nicotinonitrile, such as 5-acetyl-2-mercapto-6-methylnicotinonitrile, a significant tautomeric equilibrium exists between the thiol and the thione forms. The predominance of the thione tautomer is evidenced by a broad singlet signal observed in the ¹H NMR spectrum at a very downfield chemical shift (around 14.26 ppm), which is characteristic of an N-H proton. IR spectroscopy further supports this by showing N-H stretching bands. For the parent compound, this compound, thione tautomerism is not applicable. However, the study of tautomerism is crucial for understanding the reactivity and properties of its various functionalized derivatives. vulcanchem.comresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition and molecular formula of a compound. For instance, the HRMS (ESI+) of a related compound, 5-acetyl-2-mercapto-6-methylnicotinonitrile, showed a sodium adduct [M+Na]⁺ at m/z 215.0243, which corresponds to the calculated value of 215.0250 for the molecular formula C₉H₈N₂NaOS. Another derivative, 5-acetyl-2-ethoxy-6-methylnicotinonitrile, shows a molecular ion peak at m/z 204, corresponding to the molecular formula C₁₁H₁₂N₂O₂. scirp.orgscirp.org This high degree of accuracy is crucial for confirming the identity of newly synthesized compounds. The analysis of fragmentation patterns can also provide valuable structural information. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs. evitachem.com

For derivatives of this compound, the IR spectra show characteristic absorption bands that confirm the presence of key functional groups. For example, in 5-acetyl-2-mercapto-6-methylnicotinonitrile, the following stretches are observed:

N-H stretching: 3423, 3191 cm⁻¹ (indicative of the thione tautomer)

Aromatic C-H stretching: 3021 cm⁻¹

C≡N (nitrile) stretching: 2228 cm⁻¹

C=O (acetyl) stretching: 1662 cm⁻¹

For this compound itself, the IR spectrum would be expected to show strong absorption bands for the acetyl carbonyl group (C=O) typically in the range of 1660-1685 cm⁻¹ and for the nitrile group (C≡N) around 2220-2230 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Acetyl | C=O stretch | ~1660-1685 |

| Nitrile | C≡N stretch | ~2220-2230 |

| Aromatic | C-H stretch | ~3000-3100 |

| Methyl/Aliphatic | C-H stretch | ~2850-3000 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Molecular Geometry and Conformation Analysis

The molecular geometry of nicotinonitrile derivatives, as determined by X-ray crystallography, reveals key details about bond lengths, bond angles, and dihedral angles. For instance, in the structure of a related nicotinonitrile derivative, 4,6-Dimethyl-2-(3-(p-tolyloxy)propoxy)nicotinonitrile, the pyridine and phenyl rings are linked by a propylene (B89431) chain. bohrium.com The planarity of the central pyridine ring and the orientation of its various substituents are crucial aspects of its conformation.

Table 1: Representative Crystallographic Data for a Substituted Nicotinonitrile Derivative This table presents illustrative data from a related compound to demonstrate the type of information obtained from X-ray crystallography.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₅N₃OS | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| a (Å) | 7.0751 (12) | nih.gov |

| b (Å) | 20.843 (4) | nih.gov |

| c (Å) | 20.983 (4) | nih.gov |

| V (ų) | 3094.3 (9) | nih.gov |

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal is governed by a network of intermolecular forces. X-ray crystallography is essential for identifying and characterizing these interactions. In the crystal structures of various nicotinonitrile derivatives, hydrogen bonds are a common and significant feature. For example, molecules can be linked by N—H⋯N hydrogen bonds to form chains. nih.gov

Weaker interactions, such as C—H⋯N and C—H⋯π interactions, also play a crucial role in stabilizing the crystal packing. nih.govpsu.edu In some structures, these interactions lead to the formation of screw chains along a crystallographic axis. psu.edu Furthermore, π-π stacking interactions between aromatic rings are observed, with defined centroid-centroid distances that indicate the strength and nature of the interaction. psu.edu The crystal packing of 4,6-dimethyl-2-(3-(p-tolyloxy)propoxy)nicotinonitrile is stabilized by a variety of noncovalent interactions, including C─H···N, C─H···O, C─H···π, and π···π interactions. bohrium.com The comprehensive understanding of these forces is vital for predicting the solid-state properties of these materials.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This method serves as a crucial check for the purity and confirmation of the molecular formula of a synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and stoichiometry. scirp.organglisticum.org.mkrjpbcs.comnih.govchem-soc.siscirp.org

The structures of newly synthesized nicotinonitrile derivatives are routinely confirmed by elemental and spectral analyses. scirp.orgscirp.org For example, in the synthesis of various substituted nicotinonitriles, the elemental analysis data is presented as "Anal. Calcd for... Found:...", demonstrating the verification of the chemical composition. anglisticum.org.mkrjpbcs.com

Table 2: Illustrative Elemental Analysis Data for a Nicotinonitrile Derivative This table shows representative data for a related compound to exemplify the output of elemental analysis.

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| C | 69.36 | 69.19 | anglisticum.org.mk |

| H | 4.79 | 4.81 | anglisticum.org.mk |

| N | 9.52 | 9.45 | anglisticum.org.mk |

Data for 6-Methyl-2-thioxo-5-(3-(p-tolyl)acryloyl)-1,2-dihydropyridine-3-carbonitrile

This rigorous verification is a standard and indispensable step in the characterization of new chemical entities, ensuring the reliability of further structural and functional studies. nih.govchem-soc.si

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Synthon for Complex Molecular Architectures

In the realm of retrosynthetic analysis, a "synthon" refers to a conceptual structural unit within a molecule that represents a potential starting material in the design of a synthesis. ijciar.com 5-Acetyl-6-methylnicotinonitrile, and more specifically its thione tautomer, 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, exemplifies a highly functionalized synthon. ijciar.com

This compound is a cornerstone in synthetic organic chemistry because it contains several reactive functional groups: an electron-withdrawing acetyl group, a nucleophilic mercapto/thioxo group, an electron-donating methyl group, and a polarizable nitrile group. This multifunctionality allows it to act as a versatile building block for the synthesis of more intricate molecules. The synthesis of this key precursor often begins with the condensation of acetylacetone (B45752) and cyanothioacetamide. One established method involves reacting acetylacetone with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to create an enamine intermediate, which then undergoes cyclocondensation with cyanothioacetamide in the presence of a base to yield the pyridine-thione core.

Table 1: Core Chemical Identifiers for the Synthon

| Property | Value |

| IUPAC Name | 5-acetyl-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |

| Molecular Formula | C₉H₈N₂OS |

| Molecular Weight | 192.24 g/mol |

| CAS Registry Number | 165283-95-4 |

This data table presents the fundamental chemical identifiers for the primary tautomeric form discussed in synthetic applications.

Role in Constructing Polyfunctionally Substituted Pyridine (B92270) Systems

The inherent reactivity of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile allows for the straightforward introduction of additional functional groups, leading to a variety of polyfunctionally substituted pyridine systems. These reactions demonstrate the compound's value as a scaffold for molecular elaboration. scirp.orgresearchgate.net

Key transformations include:

Alkylation: The thione can be readily S-alkylated. For instance, reaction with methyl iodide in the presence of sodium hydroxide (B78521) yields the corresponding 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile. scirp.orgscirp.org This thioether derivative is itself a valuable intermediate for further substitutions. scirp.organglisticum.org.mk

Chalcone (B49325) Formation: The acetyl group's methyl protons are acidic enough to participate in condensation reactions. Treatment with various aromatic aldehydes, such as 4-(dimethylamino)benzaldehyde (B131446), in an ethanolic sodium hydroxide solution affords the corresponding chalcones, effectively attaching a large, conjugated system to the pyridine core. anglisticum.org.mk

Substitution at the 2-position: The methylthio group of the S-alkylated derivative can be displaced by other nucleophiles. For example, heating the thioether with potassium carbonate in ethanol (B145695) results in nucleophilic substitution, producing 5-acetyl-2-ethoxy-6-methylnicotinonitrile. scirp.orgscirp.org

Enamine Formation: A particularly useful transformation involves the reaction with N,N'-dimethylformamide dimethylacetal (DMFDMA). This reagent reacts with the acetyl group to form a reactive enamine, which can be used in subsequent cyclization reactions. scirp.orgscirp.org

Table 2: Examples of Polyfunctional Pyridine Synthesis

| Starting Material | Reagent(s) | Product | Reference |

| 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Aromatic Aldehydes, NaOH | Chalcone Derivatives | scirp.organglisticum.org.mk |

| 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile | K₂CO₃, Ethanol | 5-acetyl-2-ethoxy-6-methylnicotinonitrile | scirp.orgscirp.org |

| 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | DMFDMA | Enamine Derivative | scirp.orgscirp.org |

This table summarizes key reactions used to add functional diversity to the nicotinonitrile scaffold.

Precursor in the Synthesis of Bicyclic and Polycyclic Heterocycles

The functional groups on the this compound core are strategically positioned to facilitate intramolecular and intermolecular reactions that lead to the formation of fused ring systems. The acetyl group, in particular, is cited as being highly useful for the preparation of fused heterocyclic compounds. researchgate.netanglisticum.org.mk This makes it an important precursor for creating more complex bicyclic and polycyclic architectures. scirp.orgscirp.org

Notable examples of such constructions include:

Thieno[2,3-b]pyridine (B153569) Synthesis: A direct route to a bicyclic system involves the reaction of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with malononitrile (B47326) and elemental sulfur in ethanol with a catalytic amount of base. This Gewald-type reaction yields a highly substituted thieno[2,3-b]pyridine, a fused bicyclic heterocycle. scirp.orgscirp.org

Construction of Bipyridyls: Intermediates derived from the starting nicotinonitrile, such as chalcones and enamines, can be reacted with reagents like malononitrile dimers to construct complex bipyridyl systems. scirp.orgresearchgate.net

Formation of Tricyclic Systems: The functionalized derivatives serve as platforms for further annulation. For instance, thieno[2,3-b]pyridine derivatives can react with nitrous acid to afford tricyclic compounds. scirp.org Furthermore, reactions of these advanced intermediates with DMFDMA can lead to the formation of uncommon tricyclic structures, such as pyrimido[4',5':4,5]thieno[2,3-b]pyridines. scirp.orgscirp.org

Table 3: Synthesis of Bicyclic and Polycyclic Heterocycles

| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference |

| 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Malononitrile, Sulfur | Thieno[2,3-b]pyridine (Bicyclic) | scirp.orgscirp.org |

| Chalcone & Enamine Derivatives | Malononitrile Dimer | Bipyridyl Systems (Bicyclic) | scirp.orgresearchgate.net |

| Thieno[2,3-b]pyridine Derivatives | DMFDMA or Nitrous Acid | Pyrimidothienopyridines (Tricyclic) | scirp.orgscirp.org |

This table highlights the utility of this compound derivatives as starting points for fused heterocyclic systems.

Development of Novel Synthetic Methodologies Employing Nicotinonitrile Derivatives

The reactivity of this compound and related structures has spurred the development of novel synthetic strategies in heterocyclic chemistry. A key methodological advance is the extensive use of N,N'-dimethylformamide dimethyl acetal (DMFDMA) not just as a protecting group but as a one-carbon synthon to build reactive enamine and enaminone intermediates. scirp.orgscirp.org These intermediates are not isolated but are used in situ for the construction of a variety of bicyclic and tricyclic compounds. scirp.orgscirp.org

The broader class of nicotinonitrile derivatives has also been central to new synthetic methods. For example:

Derivatives such as 2-amino-nicotinonitriles have been used as precursors for the synthesis of novel amide-functionalized pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are important heterocyclic systems. researchgate.net

In other work, 2,6-diazido-4-methylnicotinonitrile has been synthesized and used to create corresponding 1,2,3-triazoles through reactions with 1,3-dicarbonyl compounds. researchgate.net The selective reactions of the diazido compound, such as its conversion to a tetrazolo[1,5-a]pyridine (B153557) derivative under Staudinger conditions, highlight the development of specialized methodologies based on the nicotinonitrile framework. researchgate.net

These examples underscore how the nicotinonitrile scaffold is a fertile ground for discovering and refining synthetic routes to a diverse range of complex and functionally rich heterocyclic compounds.

Mechanistic Investigations of Biological Interactions Academic Research Focus

Exploration of Molecular Targets and Pathways

Research into nicotinonitrile derivatives has revealed their ability to interact with a variety of specific molecular targets, thereby influencing cellular pathways. Many compounds based on the nicotinonitrile scaffold have been identified as inhibitors of protein kinases—a large family of enzymes that play critical roles in cell signaling, growth, and differentiation. tandfonline.com The dysregulation of kinase activity is a known factor in numerous diseases, making them a key target for drug discovery.

Computational methods, such as molecular docking, are frequently employed to predict and analyze the interactions between these compounds and their protein targets. mdpi.comnih.gov These studies simulate the binding of the small molecule within the active site of a protein, providing insights into binding affinity and the specific amino acid residues involved in the interaction. This approach not only helps to elucidate the mechanism of action but also guides the rational design of more potent and selective derivatives. tandfonline.commdpi.com

The primary mechanism of action investigated for many nicotinonitrile derivatives is enzyme inhibition. By binding to the active site or an allosteric site of an enzyme, these compounds can block its catalytic function, thereby interrupting a biological pathway. Research has identified several classes of enzymes that are inhibited by various nicotinonitrile analogs.

For instance, certain benzofuran (B130515)–nicotinonitrile derivatives have been shown to be effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose hyperactivity is implicated in the growth of various tumors. researchgate.net Similarly, other studies have focused on cyclin-dependent kinases (CDKs), with molecular docking simulations predicting that specific pyridyl-glycosyl hybrids of nicotinonitrile can bind effectively to the catalytic region of CDK2. tandfonline.com Further research has explored the inhibition of enzymes like lipoprotein-associated phospholipase A2 (Lp-PLA2) and glucosamine-6-phosphate (GlcN-6-P) synthase by different nicotinonitrile compounds. nih.govbohrium.com

The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.

Table 1: Examples of Enzyme Inhibition by Nicotinonitrile Derivatives

| Derivative Class | Enzyme Target | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Pyrimidine-furan derivatives | EGFR (T790M Mutant) | 0.49 ± 0.23 µM | researchgate.net |

| Pyrimidine-furan derivatives | EGFR (Wild Type) | 1.62 ± 0.15 µM | researchgate.net |

| Benzofuran derivatives | EGFR Kinase | 7.53 ± 0.43 µM | researchgate.net |

| Pyridyl-glycosyl hybrids | CDK2 | Docking study predicted strong binding | tandfonline.com |

| 2-Methoxy-4,6-diphenylnicotinonitrile | Lp-PLA2 | Docking study predicted strong binding | mdpi.combohrium.com |

Structure-Activity Relationship (SAR) Studies for Nicotinonitrile Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For nicotinonitrile derivatives, extensive SAR studies have been conducted to optimize their potency and selectivity for various targets. ekb.eg These studies involve synthesizing a series of related compounds where specific parts of the molecule are systematically modified, and then evaluating how these changes affect their biological effects.

Key findings from SAR studies on nicotinonitrile derivatives include:

Fused Ring Systems : The fusion of additional rings to the core nicotinonitrile structure significantly impacts activity. The presence of a pyrano[2,3-b]pyridine system or a dithiol ring fused at positions 4 and 5 has been shown to be important for the anticancer reactivity of certain derivatives. longdom.org

Side Chains : The nature of side chains is crucial. The addition of an amide group (NHC=O) or a thioamide group as a side chain has been found to increase the inhibitory effects of some anticancer nicotinonitriles. longdom.org

Substituents on the Pyridine (B92270) Ring : Modifications at various positions of the central pyridine ring can fine-tune activity. For example, in the development of antioxidant nicotinonitriles, the incorporation of a furan (B31954) moiety and specific amide groups was found to yield compounds with promising radical scavenging activity. researchgate.net

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Nicotinonitrile Derivatives

| Structural Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|

| Fusion of a dithiol ring | Increased anticancer reactivity | longdom.org |

| Presence of a thioamide side group | Increased inhibitory effects | longdom.org |

| Presence of a pyrano[2,3-b]pyridine system | Important for reactivity | longdom.org |

| Incorporation of a furan moiety | Potent antioxidant activity | researchgate.net |

| Fusion of a benzofuran scaffold | Potent antiproliferative activity | researchgate.net |

Biochemical Screening Methodologies

The identification and characterization of biologically active compounds like 5-acetyl-6-methylnicotinonitrile rely on a variety of biochemical screening methodologies. These assays can be broadly categorized into cell-free (in vitro) enzymatic assays and cell-based assays.

In vitro enzymatic assays are fundamental tools in drug discovery, used to measure the direct effect of a compound on a purified enzyme. researchgate.net These assays are often used as the primary method in a screening campaign due to their robustness, scalability, and cost-effectiveness. conceptlifesciences.com The general principle involves combining the target enzyme, its substrate, and the test compound, and then measuring the rate of product formation.

For protein kinase inhibitors, a common method measures the transfer of a phosphate (B84403) group from ATP to a protein or peptide substrate. nih.gov Various detection methods are available:

Radiometric Assays : These highly sensitive assays use a radiolabeled phosphate on ATP (e.g., [γ-³²P]-ATP). The incorporation of radioactivity into the substrate is measured, providing a direct quantification of enzyme activity. researchgate.netnih.govuni-kiel.de

Luminescence-Based Assays : These assays, such as the ADP-Glo™ system, measure the amount of ADP produced in the kinase reaction. The ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, generating a light signal that is proportional to kinase activity. promega.com This method avoids radioactivity and is highly amenable to high-throughput screening.

A critical step in developing these assays is the identification of a suitable substrate that the kinase can phosphorylate efficiently. researchgate.net For novel kinases, generic substrates like casein or myelin basic protein are often tested initially. researchgate.net

Common cell-based assays used for profiling potential anticancer agents include:

Metabolic Viability Assays (MTT/MTS) : These are widely used colorimetric assays that measure the metabolic activity of a cell population. nih.gov Viable cells contain mitochondrial reductase enzymes that convert a tetrazolium salt (like MTT or MTS) into a colored formazan (B1609692) product. The amount of color produced is proportional to the number of living cells, providing a measure of the compound's cytotoxicity. nih.gov

Membrane Integrity Assays (LDH Release) : When cells die and their membranes are compromised, they release intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium. Assaying for LDH activity in the medium is therefore a reliable method for quantifying cytotoxicity. researchgate.net

Apoptosis Assays : To determine if cell death is occurring via apoptosis (programmed cell death), researchers use methods like the Annexin V-FITC assay. Annexin V is a protein that binds to a phospholipid exposed on the outer surface of apoptotic cells, and a fluorescent tag (FITC) allows for their detection and quantification. researchgate.net

Sulforhodamine B (SRB) Assay : This assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye provides an estimate of total biomass and is used to measure drug-induced cytotoxicity, notably in the NCI60 human tumor cell line screen. frontiersin.org

These cell-based assays are instrumental in the initial stages of drug development, allowing researchers to screen large libraries of compounds and prioritize those with promising therapeutic potential for further investigation. researchgate.netbmrat.org

Computational Chemistry Approaches for Ligand-Target Interactions

Computational chemistry provides a foundational framework for understanding how a small molecule like this compound might behave in a biological system. By modeling the compound's three-dimensional structure and electronic properties, researchers can simulate its interactions with proteins and other macromolecules. This approach is instrumental in identifying potential binding partners and elucidating the forces that govern these interactions, long before any laboratory experiments are conducted.

To date, specific molecular docking studies focusing exclusively on this compound are not prominently documented in peer-reviewed literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the absence of direct studies on this compound, preliminary molecular docking analyses have been reported for structurally related nicotinonitrile derivatives. For instance, a derivative, 5-Acetyl-2-((3-(dimethylamino)propyl)amino)-6-methylnicotinonitrile, has been computationally evaluated for its potential to bind to Bruton's tyrosine kinase (BTK), a validated target in certain cancers. While this provides a conceptual basis for the binding potential of the nicotinonitrile scaffold, it is important to note that the substitution at the 2-position of the pyridine ring significantly influences the electronic and steric properties of the molecule, and thus its binding characteristics.

The synthesis of this compound has been described as an intermediate step in the creation of more complex molecules. However, the computational analysis of this specific intermediate is not detailed in the available research.

For a hypothetical molecular docking study of this compound, the general procedure would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A specific protein target would be chosen based on a therapeutic hypothesis. The 3D structure of this protein, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to systematically explore various orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: The resulting poses would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the amino acid residues of the protein, would be analyzed.

Without specific published data, a representative data table for such a hypothetical study cannot be generated. The scientific community awaits further research to elucidate the specific molecular interactions and potential biological targets of this compound.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of nicotinonitrile derivatives has been a subject of considerable research, with various methods being developed. researchgate.net Future efforts for 5-Acetyl-6-methylnicotinonitrile will likely focus on creating more efficient and environmentally friendly synthetic pathways. Traditional methods, while effective, may involve harsh reaction conditions or the use of hazardous reagents.

Emerging trends in green chemistry, such as the use of microwave irradiation and solvent-free reaction conditions, offer promising alternatives. researchgate.net For instance, one-pot synthesis, where multiple reaction steps are carried out in a single reactor, can significantly improve efficiency and reduce waste. researchgate.netekb.eg The development of novel catalytic systems, potentially using earth-abundant metals, could also lead to more sustainable and cost-effective production of this compound and its analogs. A review of synthetic routes to nicotinonitriles highlights various one-pot synthesis methods that have been successfully employed for related compounds. researchgate.net

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Approach | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate chemical reactions. | Reduced reaction times, increased yields, and often milder reaction conditions. |

| Solvent-Free Reactions | Conducting reactions without a solvent or in the presence of a minimal amount of a benign liquid. | Reduced waste, lower environmental impact, and simplified purification. |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent usage, and lower costs. |

| Novel Catalysis | Employing new and improved catalysts, such as biocatalysts or nanocatalysts. | Higher selectivity, milder reaction conditions, and potential for catalyst recycling. |

Exploration of Unconventional Reactivity and Catalysis for Derivatization

The functional groups present in this compound—the acetyl, methyl, and nitrile moieties—offer multiple sites for chemical modification. Future research will likely explore unconventional reactivity to generate a diverse library of derivatives. This could involve the use of novel catalytic systems to achieve selective transformations that are not possible with traditional methods.

For example, C-H activation strategies could enable the direct functionalization of the pyridine (B92270) ring or the methyl group, providing a more atom-economical approach to derivatization compared to classical cross-coupling reactions. The reactivity of the nitrile group can also be harnessed for various transformations beyond simple hydrolysis or reduction, such as in cycloaddition reactions to form novel heterocyclic systems. A study on the FeCl3-promoted synthesis of multiply arylated nicotinonitriles demonstrates the potential for developing new methods to access highly substituted derivatives. thieme-connect.com

Design and Synthesis of New Nicotinonitrile-Based Scaffolds for Chemical Biology Probes

Chemical probes are essential tools for studying biological processes at the molecular level. nih.gov The nicotinonitrile scaffold, due to its biological relevance and synthetic tractability, is an attractive starting point for the design of such probes. Future research in this area will focus on designing and synthesizing derivatives of this compound that can be used to investigate specific biological targets.

This may involve the incorporation of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to enable visualization and isolation of target proteins. Furthermore, the development of photo-activatable or "clickable" derivatives would allow for more precise spatial and temporal control over their biological activity. The design of boronate-based probes for biological oxidants showcases an example of how small molecules can be engineered for specific biological applications. frontiersin.org

Advanced Mechanistic Studies of Biological Activities at the Molecular Level

Nicotinonitrile derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ekb.egresearchgate.net A critical area of future research will be to elucidate the precise molecular mechanisms underlying these activities for derivatives of this compound.

This will require a combination of experimental and computational approaches. Advanced techniques such as structural biology (X-ray crystallography and cryo-electron microscopy), proteomics, and metabolomics can be used to identify the direct cellular targets of these compounds. Molecular modeling and simulation studies can provide insights into the binding modes and interactions with these targets at the atomic level. For example, kinetic studies on the reduction of nicotinonitrile cations have provided valuable information on their reactivity. cdnsciencepub.com

Integration with High-Throughput Screening for Discovery Research

High-throughput screening (HTS) is a powerful technology for identifying new drug leads from large compound libraries. bmglabtech.comnih.gov The development of a diverse library of this compound derivatives, guided by the exploration of its reactivity, will be crucial for its integration into HTS campaigns.

These libraries can be screened against a wide range of biological targets to identify "hit" compounds with desired activities. vipergen.comthermofisher.com The data generated from HTS can then be used to build structure-activity relationships (SAR), guiding the further optimization of these hits into potent and selective drug candidates. The use of HTS has become a standard practice in the pharmaceutical industry for accelerating the drug discovery process. bmglabtech.comnih.gov

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 5-Acetyl-6-methylnicotinonitrile in a laboratory setting?

- Methodological Answer : Synthesis should follow rigorous protocols for reproducibility. Key steps include selecting appropriate catalysts (e.g., palladium-based systems for cyanide coupling), optimizing reaction conditions (temperature, solvent, inert atmosphere), and verifying purity via chromatography or crystallization. Document all procedures in detail, including reaction times and purification steps, adhering to standardized reporting guidelines for experimental reproducibility .

Q. How should researchers determine the physicochemical properties of this compound?

- Methodological Answer : Characterize properties using:

- Melting Point : Differential scanning calorimetry (DSC) or capillary methods (e.g., observed melting point near 99°C for structurally similar compounds) .

- Stability : Assess under varying temperatures, pH, and light exposure using accelerated stability studies .

- Structural Confirmation : Employ NMR, FTIR, and X-ray crystallography (if crystalline) to validate molecular structure .

Q. What safety protocols are essential when handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters for high exposure) and chemical-resistant gloves .

- First Aid : Immediate decontamination for skin/eye contact (15-minute water rinse) and medical consultation for inhalation or ingestion .

- Environmental Control : Prevent drainage contamination and use fume hoods for aerosol mitigation .

Advanced Research Questions

Q. What strategies can optimize the reaction yield and purity of this compound during synthesis?

- Methodological Answer :

- Parameter Screening : Systematically vary catalyst loading, solvent polarity (e.g., DMF vs. acetonitrile), and reaction time via Design of Experiments (DoE) .

- Scalability : Transition from batch to flow chemistry for improved heat/mass transfer, ensuring consistent purity during scale-up .

- Analytical Validation : Use HPLC-MS to monitor intermediate formation and byproduct profiles .

Q. How does this compound's stability vary under different storage and experimental conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to stressors (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

- Light Sensitivity : Conduct photostability testing per ICH Q1B guidelines using UV/Vis spectroscopy to detect photodegradation .

- Incompatibility Screening : Test reactivity with common lab reagents (e.g., acids, bases, oxidizers) to identify hazardous interactions .

Q. What methodologies are effective in resolving contradictory data in studies involving this compound?

- Methodological Answer :

- Iterative Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. XRD for structural confirmation) .

- Statistical Robustness : Apply multivariate analysis to identify confounding variables (e.g., impurity interference in bioassays) .

- Peer Review : Engage collaborators to replicate critical experiments, ensuring methodological transparency .

Q. What approaches are recommended for assessing the biological activity of this compound in preclinical research?

- Methodological Answer :

- In-Vitro Models : Use cell-based assays (e.g., cytotoxicity in cancer cell lines, antimicrobial susceptibility testing) with appropriate controls (e.g., IC50 determination) .

- Mechanistic Studies : Investigate enzyme inhibition (e.g., kinase assays) or receptor binding via fluorescence polarization .

- ADME Profiling : Conduct permeability (Caco-2 assays), metabolic stability (microsomal incubation), and plasma protein binding studies to evaluate pharmacokinetic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.